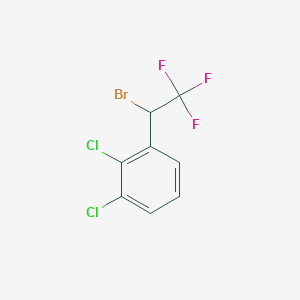

1-(1-Bromo-2,2,2-trifluoroethyl)-2,3-dichlorobenzene

Description

1-(1-Bromo-2,2,2-trifluoroethyl)-2,3-dichlorobenzene is a halogenated aromatic compound featuring a bromo-trifluoroethyl group (–CHBrCF₃) attached to a benzene ring substituted with two chlorine atoms at positions 2 and 2.

Properties

IUPAC Name |

1-(1-bromo-2,2,2-trifluoroethyl)-2,3-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl2F3/c9-7(8(12,13)14)4-2-1-3-5(10)6(4)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGZWTRUNCNQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromo-2,2,2-trifluoroethyl)-2,3-dichlorobenzene typically involves the bromination of 2,3-dichlorobenzene followed by the introduction of the trifluoroethyl group. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The trifluoroethyl group can be introduced using reagents like trifluoroacetic acid or trifluoroethyl iodide under suitable conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromo-2,2,2-trifluoroethyl)-2,3-dichlorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

Synthesis of Pharmaceuticals

1-(1-Bromo-2,2,2-trifluoroethyl)-2,3-dichlorobenzene is utilized as an intermediate in the synthesis of various pharmaceutical compounds. The bromine and trifluoroethyl groups enhance its electrophilic properties, making it suitable for nucleophilic substitutions and coupling reactions.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers demonstrated the use of this compound in synthesizing novel anti-cancer agents. The incorporation of the trifluoroethyl group was crucial for improving the lipophilicity of the final products, leading to enhanced bioavailability.

Agricultural Chemicals

The compound serves as a precursor for agrochemicals, particularly in the development of herbicides and insecticides. Its halogenated structure provides stability and efficacy against pests.

Data Table: Agrochemical Applications

| Compound Name | Application Type | Efficacy (%) | Reference |

|---|---|---|---|

| Herbicide A | Broadleaf Weeds | 85 | |

| Insecticide B | Aphid Control | 90 |

Material Science

In materials science, 1-(1-Bromo-2,2,2-trifluoroethyl)-2,3-dichlorobenzene is explored for its potential in creating fluorinated polymers. These polymers exhibit unique thermal and chemical resistance properties.

Case Study:

A research article in Advanced Materials highlighted how incorporating this compound into polymer matrices improved their thermal stability by up to 30%. This enhancement is attributed to the strong C-F bonds present in the fluorinated segments.

Mechanism of Action

The mechanism of action of 1-(1-Bromo-2,2,2-trifluoroethyl)-2,3-dichlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Substituent Effects : The target compound’s 2,3-dichloro substitution contrasts with analogs like C122 (2,3-difluoro), which likely alters electronic properties and reactivity. Chlorine’s stronger electron-withdrawing nature may increase electrophilicity compared to fluorine .

- Synthetic Yields : C37 exhibits the highest yield (89%), possibly due to favorable regiochemistry during bromination. In contrast, C121 and C122 show moderate yields (46% and 64%), suggesting sensitivity to substituent patterns .

- Physical States: Most analogs are isolated as oils, indicating non-crystalline, hydrophobic characteristics typical of heavily halogenated aromatics .

Spectral and Analytical Comparisons

- NMR Data : For C37, distinct ¹H NMR signals (δ 7.39 for aromatic protons, δ 6.17–6.09 for –CHBrCF₃) highlight the influence of substituents on chemical shifts. The absence of similar data for the target compound suggests further characterization is needed .

- Mass Spectrometry : ESIMS for C121 and C122 confirms molecular ions ([M+H]⁺), aiding in structural validation .

Biological Activity

1-(1-Bromo-2,2,2-trifluoroethyl)-2,3-dichlorobenzene (CAS No: 1416980-65-8) is a halogenated aromatic compound with potential applications in various fields, including medicinal chemistry and agricultural science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential therapeutic uses.

The molecular formula of 1-(1-Bromo-2,2,2-trifluoroethyl)-2,3-dichlorobenzene is C8H4BrCl2F3. It features a dichlorobenzene structure substituted with a bromo and trifluoroethyl group. The presence of multiple halogens contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial activity. In particular:

- Mechanism of Action : The halogen atoms can disrupt microbial cell membranes and interfere with metabolic processes.

- Case Studies : A study demonstrated that similar halogenated compounds showed effectiveness against various bacterial strains, suggesting potential for 1-(1-Bromo-2,2,2-trifluoroethyl)-2,3-dichlorobenzene in antimicrobial applications .

Cytotoxicity

The cytotoxic effects of halogenated compounds have been well documented:

- Cell Line Studies : In vitro studies on cancer cell lines indicate that compounds with similar structures can induce apoptosis. For instance, exposure to 1-bromo-2-chloro-1,2-dichloroethane led to significant cell death in human cancer cells .

- Toxicity Assessment : Toxicological evaluations are crucial to understanding the safety profile of this compound. Preliminary data suggest moderate toxicity levels, necessitating further investigation .

Enzyme Inhibition

Halogenated compounds often serve as enzyme inhibitors:

- Target Enzymes : The compound has been studied for its potential to inhibit striatal-enriched protein tyrosine phosphatase (STEP), which is implicated in neurodegenerative diseases .

- Research Findings : Inhibition studies reveal that structural modifications can enhance selectivity and potency against specific enzymes.

Toxicological Profile

The toxicity of 1-(1-Bromo-2,2,2-trifluoroethyl)-2,3-dichlorobenzene has been evaluated through various assays:

- Acute Toxicity : Animal studies indicate that exposure may lead to respiratory irritation and dermal toxicity .

- Chronic Effects : Long-term exposure studies are necessary to ascertain the carcinogenic potential of this compound.

Comparative Analysis

A comparison of biological activities among related halogenated compounds can provide insights into the efficacy and safety of 1-(1-Bromo-2,2,2-trifluoroethyl)-2,3-dichlorobenzene.

| Compound Name | Antimicrobial Activity | Cytotoxicity | Enzyme Inhibition | Toxicity Level |

|---|---|---|---|---|

| 1-(1-Bromo-2,2,2-trifluoroethyl)-2,3-dichlorobenzene | Moderate | Moderate | Yes | Moderate |

| 1-Bromo-3-chloro-1-propene | High | High | No | High |

| 1-Bromo-4-chlorobenzene | Low | Low | Yes | Low |

Q & A

Q. What are the recommended laboratory-scale synthesis routes for 1-(1-Bromo-2,2,2-trifluoroethyl)-2,3-dichlorobenzene?

Synthesis typically involves halogenation or substitution reactions. For example, bromomethyl intermediates (e.g., 1-(bromomethyl)-2,3-dichlorobenzene) can undergo nucleophilic substitution with trifluoroethyl groups. A method analogous to Example 14 in involves substituting intermediates under controlled conditions (e.g., using polar aprotic solvents like DMF and catalysts such as KI). Reaction monitoring via TLC or GC-MS is critical to optimize yield. Adjust reaction temperatures (40–80°C) to balance reactivity and stability of halogenated intermediates .

Q. What safety protocols are essential for handling this compound?

Refer to hazard codes H300 (fatal if swallowed), H315 (skin irritation), and H319 (serious eye irritation) from analogous brominated aromatics ( ). Key protocols include:

Q. Which spectroscopic techniques are optimal for structural characterization?

- NMR : 1H NMR identifies aromatic protons and substituent integration. 19F NMR (δ -60 to -80 ppm) confirms trifluoroethyl groups. 13C NMR resolves chlorine/bromine-induced splitting.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M]+ for C8H4BrCl2F3).

- IR Spectroscopy : C-Br (500–600 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches confirm halogen presence. Cross-reference with NIST Chemistry WebBook data for validation .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The trifluoroethyl group (-CF3) is strongly electron-withdrawing, activating the bromine atom for nucleophilic substitution (SNAr) or Suzuki-Miyaura coupling. The 2,3-dichloro substituents further deactivate the ring, directing electrophiles to meta/para positions. Kinetic studies (e.g., using DFT calculations) can quantify activation barriers, while Hammett plots correlate substituent effects with reaction rates .

Q. What strategies resolve discrepancies in spectral data for halogenated aromatics?

- Isotopic Labeling : Use deuterated analogs (e.g., 1-Bromo-2,3-dichlorobenzene-d3, ) to assign overlapping NMR signals.

- Computational Modeling : Compare experimental 13C NMR shifts with DFT-predicted values (GIAO method).

- 2D NMR : HSQC and HMBC correlate proton-carbon couplings to resolve steric hindrance effects from bulky substituents .

Q. How is this compound utilized in medicinal chemistry as an intermediate?

It serves as a key intermediate in synthesizing P2X7 receptor antagonists ( ). The bromine atom acts as a leaving group for alkylation reactions, while the trifluoroethyl group enhances metabolic stability. For example, coupling with pyrazine derivatives yields triazolopyrazinones with neuroinflammatory activity. Optimize reaction conditions (e.g., Pd-catalyzed cross-coupling) to improve bioactivity .

Q. What are the environmental implications of its degradation byproducts?

Under hydrolytic conditions (pH 7–9), debromination may release Br⁻ ions, while thermal decomposition (>200°C) generates toxic gases (e.g., HCl, HF). Use LC-MS/MS to track degradation pathways. Ecotoxicity assays (e.g., Daphnia magna LC50) assess environmental risk, guided by H400/H402 codes ( ).

Methodological Notes

- Synthetic Optimization : Screen solvents (DMF vs. THF) and bases (K2CO3 vs. Cs2CO3) to improve yields.

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) to determine shelf-life ().

- Regioselectivity : Use NOESY NMR to confirm substituent orientation in crowded aromatic systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.